tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate is a synthetic organic compound classified as a carbamate. Its systematic name indicates the presence of a tert-butyl group, a dimethylamino moiety, and a methyl carbamate structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target various biological pathways.
The chemical has been referenced in various scientific literature and patents, notably in the context of synthesis methods and applications related to anticoagulants like Edoxaban, which is marketed under the name Lixiana® . The compound's CAS number is 122734-32-1, which facilitates its identification in chemical databases.
tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate falls under the category of carbamate derivatives, which are esters or salts of carbamic acid. These compounds are often utilized in agrochemicals and pharmaceuticals due to their diverse biological activities.
The synthesis of tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate can be achieved through several methods, primarily involving the reaction of tert-butyl carbamate with dimethylaminoethyl chloride.
The synthesis may require careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. For example, using solvents like dichloroethane can enhance solubility and reaction kinetics .
tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate can undergo various chemical reactions typical for carbamates:
Reactions are often facilitated by catalysts or specific solvents that enhance reactivity and selectivity. For instance, sodium triacetoxyborohydride has been used effectively in related syntheses .
The mechanism of action for tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate primarily relates to its interaction with biological targets such as enzymes or receptors involved in coagulation pathways.
Experimental data from pharmacological studies indicate that modifications on the carbamate structure can significantly affect potency and selectivity against coagulation factors.
Quantitative analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm structure and purity during synthesis .
tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate has potential applications in:
The compound's unique structural features make it a valuable candidate for further exploration in drug design and development processes.
Carbamate functional groups (–NH–C(=O)–O–) represent a cornerstone of modern medicinal chemistry, bridging the gap between ester and amide functionalities. Their unique hybrid character confers enhanced proteolytic stability and favorable membrane permeability compared to peptide bonds, making them indispensable in drug design [4]. Historically, carbamates emerged as protective groups in peptide synthesis but evolved into critical pharmacophores due to their ability to modulate drug-target interactions. The 1980s marked a turning point, with carbamate-containing agents like the Alzheimer’s drug rivastigmine (approved 2000) demonstrating targeted acetylcholinesterase inhibition [5]. By the 2000s, carbamates became integral to anticoagulant therapeutics, exemplified by edoxaban, where the tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate moiety serves as a synthetic intermediate for optimizing factor Xa inhibition [4]. This evolution underscores their dual role as biostability enhancers and conformational directors in bioactive molecules.
Table 1: Milestones in Carbamate-Based Drug Development
Time Period | Key Advancement | Representative Drug | Therapeutic Area |
---|---|---|---|
1970s-1980s | Carbamates as protease-stable peptide mimics | – | Antimicrobials |
2000 | First carbamate-based Alzheimer’s therapy | Rivastigmine | Neurodegenerative disease |
2010s | Anticoagulant intermediates | Edoxaban (via tert-butyl carbamate intermediate) | Cardiovascular disease |
The synergy between the tert-butyl group and dimethylaminoethyl (DMAE) chain in tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (CAS 341551-61-9) enables precise pharmacological tuning. The tert-butyl moiety (C₄H₉) provides steric shielding for the carbamate carbonyl, significantly retarding hydrolytic degradation under physiological conditions [4] [10]. Concurrently, the DMAE unit (C₂H₄N(CH₃)₂) introduces:
This molecular architecture is leveraged in anticoagulant development, where the DMAE group’s protonation state modulates ionic interactions with factor Xa’s S4 pocket [4]. The tert-butyl carbamate’s lipophilicity (logP ≈1.8) further optimizes blood-brain barrier penetration in neuroactive agents, demonstrating its versatility across target classes [4] [5].
Table 2: Functional Contributions of Substituents in Carbamate Derivatives
Structural Element | Key Property | Biological Impact |
---|---|---|
tert-Butyl (C₄H₉) | Steric bulk | Shields carbamate from esterases |
Lipophilicity (π ≈1.1) | Enhances membrane permeation | |
Dimethylaminoethyl (DMAE) | Basicity (pKₐ 8.5–9.5) | Enables pH-dependent solubility & protein binding |
H-bond acceptor capacity | Stabilizes enzyme-inhibitor complexes |
The compound tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate (Molecular Formula: C₁₀H₂₂N₂O₂; MW 202.30 g/mol) adheres to IUPAC naming rules prioritizing carbamate nitrogen substitution [7] [10]. Its identifiers include:
Stereochemically, carbamates exhibit restricted rotation due to partial double-bond character (resonance energy ~3–4 kcal/mol lower than amides), yielding syn and anti conformers [4]. The anti rotamer is typically favored by 1.0–1.5 kcal/mol in acyclic derivatives like tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate, though solvent polarity and concentration can shift this equilibrium. Notably, intermolecular H-bonding in protic solvents stabilizes the syn conformation, impacting crystallization behavior [4].
Synthesis routes emphasize chemoselectivity:
tert-Butyl N-methylcarbamate + ClCH₂CH₂N(CH₃)₂ → Base (e.g., Et₃N) → Target compound
Requires reflux in dichloroethane to suppress over-alkylation .
Table 3: Nomenclature and Stereochemical Data
Nomenclature System | Name | Remarks |
---|---|---|
IUPAC | tert-Butyl 2-(dimethylamino)ethylcarbamate | Prioritizes carbamate nitrogen alkyl groups |
CAS | tert-Butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate | – |
Stereochemical Feature | Energy Difference | Influencing Factors |
syn vs. anti rotamers | ΔG ≈1.0–1.5 kcal/mol (favors anti) | Solvent polarity, H-bonding, temperature |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1